

# The Molecular Target of MS147: A Technical Guide to a Novel PRC1 Degrader

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#### **Abstract**

MS147 is a first-in-class degrader of the Polycomb Repressive Complex 1 (PRC1) core components, B cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and Really Interesting New Gene 1B (RING1B).[1][2] This technical guide elucidates the molecular target and mechanism of action of MS147, presenting key quantitative data and experimental methodologies. MS147 utilizes a novel protein complex degradation strategy, offering a valuable chemical tool for investigating the roles of PRC1 in oncology and expanding the landscape of degradable proteins.[1][2]

## Introduction to MS147 and its Molecular Target

MS147 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the core enzymatic components of the Polycomb Repressive Complex 1 (PRC1), namely BMI1 and RING1B.[1][2] PRC1 is a crucial epigenetic regulator that catalyzes the mono-ubiquitination of histone H2A at lysine 119 (H2AK119ub), a mark associated with gene repression.[1][2] The catalytic activity of PRC1 is primarily driven by the E3 ubiquitin ligase activity of the RING1B/BMI1 heterodimer.[1] Dysregulation of PRC1 activity is implicated in the development and progression of various cancers, making its components attractive therapeutic targets.[1][2] However, the development of therapeutic agents targeting PRC1 has been limited.[1][2]



MS147 represents a significant advancement in this area. It does not directly bind to BMI1 or RING1B. Instead, it employs an innovative "protein complex degrader" strategy. MS147 is a heterobifunctional molecule composed of a small-molecule binder for Embryonic Ectoderm Development (EED) connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2) and is known to interact with PRC1.[1][3] By engaging EED, MS147 brings the VHL E3 ligase into the proximity of the PRC1 complex, leading to the ubiquitination and subsequent proteasomal degradation of BMI1 and RING1B.[1]

### **Quantitative Data**

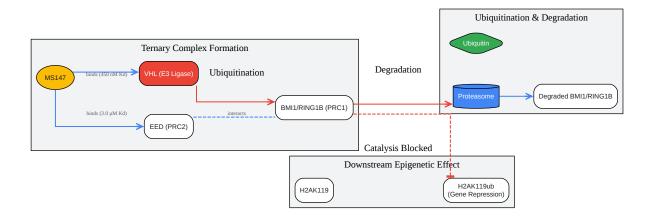
The binding affinities and degradation efficiencies of **MS147** have been quantitatively assessed and are summarized below.

Parameter	Molecule	Target	Value	Reference
Dissociation Constant (Kd)	MS147	EED	3.0 μΜ	[3][4]
Dissociation Constant (Kd)	MS147	VHL	450 nM	[3][4]

# Mechanism of Action: Signaling and Degradation Pathway

**MS147** induces the degradation of BMI1 and RING1B in a manner that is dependent on EED, VHL, and the ubiquitin-proteasome system.[1] The molecule preferentially degrades the PRC1 components over the core components of PRC2 (EED, EZH2, and SUZ12).[1][5] This selectivity results in a significant reduction of the PRC1-mediated H2AK119ub mark, without affecting the PRC2-mediated histone H3 lysine 27 trimethylation (H3K27me3).[1][2]





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Caption: Mechanism of action of MS147 leading to the degradation of BMI1/RING1B.

### **Experimental Protocols**

The mechanism of action of **MS147** was elucidated through a series of key experiments. The methodologies for these are detailed below.

#### **Cell Culture and Compound Treatment**

- Cell Lines: K562 (human myelogenous leukemia) cells were utilized for these experiments.
  [1]
- Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.



Compound Treatment: For degradation studies, K562 cells were treated with DMSO (vehicle control), MS147, or negative control compounds (MS147N1, MS147N2) at specified concentrations for 24 hours.[1]

#### **Western Blotting for Protein Degradation**

- Objective: To quantify the protein levels of BMI1, RING1B, EED, and other PRC components, as well as the histone mark H2AK119ub, following treatment with MS147.
- Protocol:
  - After compound treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
  - Protein concentration was determined using a BCA protein assay.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
  - Membranes were incubated overnight at 4°C with primary antibodies against BMI1, RING1B, EED, EZH2, SUZ12, H2AK119ub, H3K27me3, and a loading control (e.g., GAPDH or β-actin).
  - After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies.
  - Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

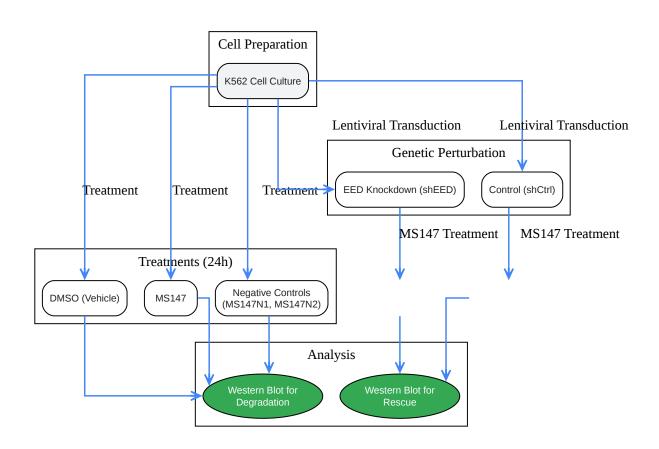
#### **EED Knockdown Experiments**

- Objective: To confirm that the degradation of BMI1 and RING1B by MS147 is dependent on the presence of EED.[1]
- · Protocol:



- K562 cells were transduced with lentiviral particles carrying either a short hairpin RNA targeting EED (shEED) or a non-targeting control shRNA.
- Transduced cells were selected using puromycin.
- EED knockdown was confirmed by Western blotting.
- EED knockdown and control cells were treated with MS147 or DMSO.
- The protein levels of BMI1 and RING1B were assessed by Western blotting to determine if EED knockdown rescued the degradation.[1]

#### **Experimental Workflow Diagram**





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Caption: Workflow for validating the mechanism of action of MS147.

#### Conclusion

MS147 is a potent and selective degrader of the PRC1 core components BMI1 and RING1B.[1] Its innovative mechanism, which hijacks the PRC2 component EED to recruit the VHL E3 ligase for targeted degradation of PRC1, represents a significant advancement in the field of targeted protein degradation.[1] This approach not only provides a powerful tool to probe the biological functions of PRC1 in cancer but also opens up new avenues for therapeutic intervention by expanding the druggable proteome.[1][2] The detailed methodologies and quantitative data presented in this guide offer a comprehensive understanding of the molecular target and mechanism of MS147 for researchers in drug discovery and chemical biology.

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